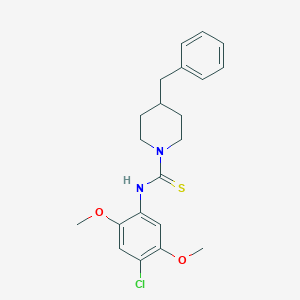![molecular formula C17H15ClN2S B216534 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline](/img/structure/B216534.png)
2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline, also known as TCS 2312, is a synthetic compound that belongs to the quinazoline family. It has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation, cancer cell proliferation, and insulin resistance. 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has been found to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in the body, which can help to reduce inflammation. 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has been found to improve glucose uptake and insulin sensitivity in cells, which can help to improve glycemic control in diabetic patients.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of experimental conditions. However, 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312. One area of research could be to study its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could be to study its potential use in treating inflammatory bowel disease. Additionally, more studies are needed to understand the exact mechanism of action of 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 and to determine its safety and efficacy in vivo.
Synthesemethoden
2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 can be synthesized using a multistep process. The first step involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide. The second step involves the reaction of 3-chlorobenzyl sulfide with 2-amino-4,6-dimethylquinazoline in the presence of a base to form 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312.
Wissenschaftliche Forschungsanwendungen
2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline |
|---|---|
Molekularformel |
C17H15ClN2S |
Molekulargewicht |
314.8 g/mol |
IUPAC-Name |
2-[(3-chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline |
InChI |
InChI=1S/C17H15ClN2S/c1-11-6-7-16-15(8-11)12(2)19-17(20-16)21-10-13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
UJZCZBHZIQUWOW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C)SCC3=CC(=CC=C3)Cl |
Kanonische SMILES |
CC1=CC2=C(N=C(N=C2C=C1)SCC3=CC(=CC=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B216451.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216452.png)

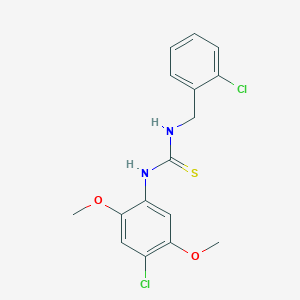
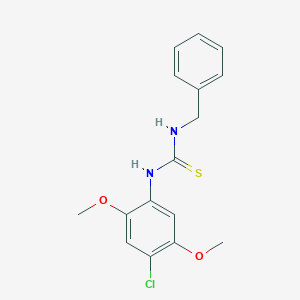
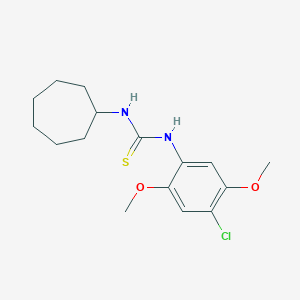

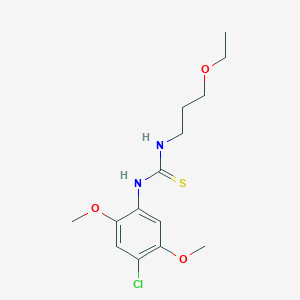

![Ethyl 1-[(2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216468.png)
![Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate](/img/structure/B216470.png)
